4-(N-Methylglycyl)phenyl benzenesulfonate
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Overview
Description
4-(N-Methylglycyl)phenyl benzenesulfonate is an organosulfur compound that belongs to the class of benzenesulfonates. This compound is characterized by the presence of a benzenesulfonate group attached to a phenyl ring, which is further substituted with an N-methylglycyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methylglycyl)phenyl benzenesulfonate typically involves the nucleophilic aromatic substitution reaction. This reaction is carried out by reacting 4-chloromethylbenzene with N-methylglycine in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently undergoes elimination to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(N-Methylglycyl)phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Substituted benzenesulfonate derivatives.
Scientific Research Applications
4-(N-Methylglycyl)phenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(N-Methylglycyl)phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The sulfonate group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- 4-Methylbenzenesulfonamide
Uniqueness
4-(N-Methylglycyl)phenyl benzenesulfonate is unique due to the presence of the N-methylglycyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenesulfonates and enhances its potential for various applications .
Properties
CAS No. |
920804-55-3 |
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Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[4-[2-(methylamino)acetyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C15H15NO4S/c1-16-11-15(17)12-7-9-13(10-8-12)20-21(18,19)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
InChI Key |
QWDCIABAOBRKEX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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